4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid
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Overview
Description
4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid, also known as H3TATB, is an electron acceptor that can be used in the synthesis of an electrochromic material (ECM). ECM can be used for a variety of applications such as electronic paper, smart windows, and energy storage devices . It can also be used to form metal-organic frameworks (MOFs), which have potential applications in CO2 adsorption .
Scientific Research Applications
1. Adsorption and Environmental Applications
4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid has been utilized in the synthesis of isostructural complexes with rare earth metal ions, showing significant adsorption capacity for iodine, which is crucial in environmental clean-up and pollutant removal (Zhao et al., 2021). Additionally, its use in metal-organic frameworks (MOFs) has been linked to photocatalytic activities, particularly in the degradation of methylene blue, indicating its potential in environmental protection and chemical semiconductor applications (Wei et al., 2015).
2. Detection and Analytical Applications
A fluorometric detection method using a terbium(III) complex of this compound has been developed for the determination of sodium hexametaphosphate in tea drink samples, showcasing its application in sensitive and simple analytical methods (Li et al., 2017).
3. Construction of Metal-Organic Frameworks
This compound has been effectively used in the construction of various MOFs. For instance, a three-dimensional zinc(II) coordination framework synthesized with this acid and other ligands demonstrated fascinating structures and properties, highlighting its utility in creating MOFs with potential application in fluorescence sensing and environmental remediation (Wang et al., 2020).
4. Catalytic and Electrochemical Applications
Research has shown its effectiveness in creating multimetal oxides through metal-organic gels, which have shown significant electrocatalytic activity, especially in the oxygen evolution reaction. This illustrates its potential in developing efficient catalysts for energy-related applications (Cao et al., 2019).
5. Development of Electrochromic Materials
The compound has been used in synthesizing electrochromic materials with significant potential for applications in smart windows and electronic displays due to their intense color changes and fast switching times (Zhang et al., 2019).
6. Corrosion Inhibition
Triazine derivatives, including this compound, have been synthesized and demonstrated as effective organic inhibitors for steel corrosion in acidic solutions, indicating its utility in material preservation and industrial maintenance (El‐Faham et al., 2016).
7. Sensor Applications
This compound has been used in constructing thermostable fluorescent supramolecular gels, demonstrating application in discriminating organic acids, which is significant in various sensing applications (Zhang et al., 2021).
Mechanism of Action
Target of Action
It is known that this compound can be used in the synthesis of an electrochromic material (ecm) . ECMs are materials that can change their optical properties (such as color) in response to an electric field .
Mode of Action
As an electron acceptor in the synthesis of ecms , it likely interacts with its targets by accepting electrons, which may result in changes to the optical properties of the ECM.
Biochemical Pathways
Given its role in the synthesis of ecms , it may influence pathways related to electron transfer and optical property modulation.
Result of Action
Its role as an electron acceptor in the synthesis of ecms suggests that it may contribute to changes in the optical properties of these materials.
Biochemical Analysis
Biochemical Properties
The compound 4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid has been shown to interact with metal ions such as Cu2+ and Fe3+ . These interactions have been investigated at the liquid–solid interface by scanning tunneling microscopy (STM) . The modulation effects of these ions on the hydrogen-bonded structure of the compound have been observed .
Molecular Mechanism
The molecular mechanism of 4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid involves coordination bonds with metal ions . For instance, a Cu2+ ion remains coordinated to two COOH groups of the compound, and this number doubles when the concentration of Cu2+ ions is doubled .
Temporal Effects in Laboratory Settings
The effects of 4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid over time in laboratory settings have been observed through STM . The self-assembled structures of the compound formed by metal-ligand coordination bonds can be effectively adjusted by regulating the concentration of metal ions in a mixed solution .
Metabolic Pathways
Its ability to form coordination bonds with metal ions suggests potential involvement in metal-related metabolic pathways .
Transport and Distribution
Its interaction with metal ions suggests potential involvement with metal transporters or binding proteins .
Properties
IUPAC Name |
4-[[4,6-bis(4-carboxyanilino)-1,3,5-triazin-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O6/c31-19(32)13-1-7-16(8-2-13)25-22-28-23(26-17-9-3-14(4-10-17)20(33)34)30-24(29-22)27-18-11-5-15(6-12-18)21(35)36/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H3,25,26,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJJZCPADSICRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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